molecular formula C21H25N3O4S B2541674 N1-(2-methylbenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896270-68-1

N1-(2-methylbenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2541674
CAS No.: 896270-68-1
M. Wt: 415.51
InChI Key: MEBLUMCFEVGUSJ-UHFFFAOYSA-N
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Description

N1-(2-Methylbenzyl)-N2-((1-(Phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic oxalamide-based compound designed for advanced pharmacological and chemical research. This molecule integrates a 2-methylbenzyl group with a sulfonyl-protected pyrrolidine moiety, a structural motif found in compounds with documented activity in neurological and oncological studies . The oxalamide linker provides a rigid, planar core that can facilitate specific interactions with biological targets, while the phenylsulfonyl-pyrrolidine group is a feature associated with modulating receptor affinity and selectivity . Compounds with similar pyrrolidine-methyl-oxalamide architectures have been investigated as selective agonists for serotonin receptors such as 5-HT1A, indicating potential application in neuroscientific research for studying mood, cognition, and related disorders . Furthermore, analogous structures have shown promise in preliminary screens for anticancer activity, suggesting this compound may also be of interest in oncology research for probing cell proliferation pathways . As a building block, it offers researchers a versatile intermediate for further chemical exploration, including the synthesis of more complex molecules for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should refer to the safety data sheet and handle all materials using appropriate personal protective equipment.

Properties

IUPAC Name

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-[(2-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-16-8-5-6-9-17(16)14-22-20(25)21(26)23-15-18-10-7-13-24(18)29(27,28)19-11-3-2-4-12-19/h2-6,8-9,11-12,18H,7,10,13-15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBLUMCFEVGUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methylbenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2-methylbenzylamine with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with a pyrrolidine derivative that has been functionalized with a phenylsulfonyl group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Flow microreactors can be used to control reaction conditions precisely, leading to higher selectivity and reduced waste .

Chemical Reactions Analysis

Types of Reactions

N1-(2-methylbenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N1-(2-methylbenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(2-methylbenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares key oxalamide derivatives with N1-(2-methylbenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide:

Compound Name / ID N1 Substituent N2 Substituent Key Properties/Activity Metabolic Stability References
Target Compound 2-Methylbenzyl (1-(Phenylsulfonyl)pyrrolidin-2-yl)methyl Hypothesized antiviral or enzyme inhibition (inferred from structural analogs) High (phenylsulfonyl resists hydrolysis)
N1-(4-Chlorophenyl)-N2-(pyrrolidin-2-yl-methyl)oxalamide (Compounds 14, 15, ) 4-Chlorophenyl Pyrrolidin-2-yl-methyl Antiviral (HIV entry inhibition); stereoisomer mixtures with moderate yields (39–53%) Moderate (hydroxyethyl groups may undergo oxidation)
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, ) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavoring agent; NOEL = 100 mg/kg/day; high safety margin (>33 million) High (no amide hydrolysis observed)
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (Compound 6, ) Adamant-2-yl Benzyloxy Inhibitor of soluble epoxide hydrolase; bulky adamantyl group impacts bioavailability Moderate (benzyloxy may undergo cleavage)
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide () 2-Methoxy-4-methylbenzyl 2-(5-Methylpyridin-2-yl)ethyl Flavoring agent; structurally related to S336; metabolized via similar pathways High (JECFA-confirmed stability)

Key Findings

Antiviral Activity : Compounds with pyrrolidin-2-yl-methyl substituents () exhibit HIV entry inhibition, suggesting the target compound’s pyrrolidine-sulfonyl group may enhance binding to viral targets .

Adamantyl-containing oxalamides () may face slower clearance due to steric hindrance, whereas the target’s smaller 2-methylbenzyl group could improve solubility .

Safety Profiles: Flavoring oxalamides (e.g., S336) have high NOELs (100 mg/kg/day) due to rapid metabolism without toxic byproducts . The target compound’s phenylsulfonyl group may similarly enhance safety by resisting enzymatic degradation .

Contradictions and Limitations

  • Application Context : While flavoring agents () prioritize metabolic safety, pharmaceutical oxalamides () focus on target affinity. The target compound’s lack of direct data necessitates cautious extrapolation.
  • Metabolic Pathways : Some oxalamides undergo ester hydrolysis (), but phenylsulfonyl groups may alter this pathway. Confirmation requires dedicated studies.

Biological Activity

N1-(2-methylbenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

  • Oxalamide Backbone : Provides a scaffold for biological activity.
  • Pyrrolidine Ring : Enhances binding affinity to biological targets.
  • Phenylsulfonyl Group : Potentially involved in enzyme inhibition.

The molecular formula is C19H20N3O4SC_{19}H_{20}N_3O_4S with a molecular weight of 405.4 g/mol.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The phenylsulfonyl group is thought to interact with specific enzymes, possibly acting as an inhibitor.
  • Receptor Modulation : The compound may influence receptor activity, particularly in pathways related to inflammation and pain modulation.

Antimicrobial Activity

Recent studies have shown that oxalamide derivatives exhibit significant antimicrobial properties. For instance, modifications in the oxalamide structure have been linked to enhanced activity against various bacterial strains. A study demonstrated that similar compounds displayed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

CompoundActivity Against BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus8 µg/mL
Other Oxalamide DerivativesE. coli16 µg/mL

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Studies involving cell cultures have indicated a reduction in pro-inflammatory cytokines when treated with this oxalamide derivative. For example, it was observed that the compound significantly decreased TNF-alpha and IL-6 levels in stimulated macrophages.

Case Studies

  • In Vivo Studies : Animal models have been used to assess the efficacy of this compound in reducing inflammation and pain. In one study, administration of the compound resulted in a notable decrease in paw edema in rats induced by carrageenan.
  • Cellular Studies : In vitro assays demonstrated that the compound did not exhibit cytotoxicity at therapeutic doses across various mammalian cell lines, indicating a favorable safety profile.

Structure-Activity Relationship (SAR)

Research into the SAR of oxalamides has revealed that modifications to the substituent groups can significantly impact biological activity. For instance:

  • Increasing hydrophobicity tends to enhance antimicrobial activity.
  • The presence of specific functional groups can improve receptor binding affinity.

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